Fumaryl

Opioid Receptor Pharmacology Bivalent Ligand Design Structure-Activity Relationship (SAR)

The term "Fumaryl" as associated with CAS 51799-35-0 formally refers to tetracarbon dioxide (C₄O₂), a linear carbon oxide species primarily of theoretical and matrix-isolation interest. However, in synthetic chemistry, procurement, and biomedical research contexts, "fumaryl" most frequently denotes the fumaryl functional group or its reactive derivatives, particularly fumaryl chloride (CAS 627-63-4).

Molecular Formula C4O2
Molecular Weight 80.04 g/mol
CAS No. 51799-35-0
Cat. No. B14642384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumaryl
CAS51799-35-0
Molecular FormulaC4O2
Molecular Weight80.04 g/mol
Structural Identifiers
SMILESC(=C=C=O)=C=O
InChIInChI=1S/C4O2/c5-3-1-2-4-6
InChIKeyQIQCZROILFZKAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fumaryl-Based Reagents for Precision Synthesis and Differentiated Biological Performance | CAS 51799-35-0


The term "Fumaryl" as associated with CAS 51799-35-0 formally refers to tetracarbon dioxide (C₄O₂), a linear carbon oxide species primarily of theoretical and matrix-isolation interest [1]. However, in synthetic chemistry, procurement, and biomedical research contexts, "fumaryl" most frequently denotes the fumaryl functional group or its reactive derivatives, particularly fumaryl chloride (CAS 627-63-4). This scaffold, derived from fumaric acid, is characterized by a trans-conjugated double bond system that imparts distinct conformational restriction and electronic properties, enabling applications where saturated or aromatic dicarboxylate analogs fall short [2].

Why Generic Dicarboxylate Alternatives Cannot Replicate Fumaryl Functional Outcomes


The fumaryl scaffold's rigid trans-alkene core fundamentally dictates molecular geometry and electronic conjugation in ways that saturated (e.g., succinyl, adipoyl) or aromatic (e.g., terephthaloyl) analogs cannot replicate. This conformational constraint directly impacts biological recognition at specific receptor subtypes, the thermodynamics of protein cross-linking, and the material properties of derived polymers [1][2]. Substituting with a more flexible saturated chain or a bulkier aromatic ring predictably alters spacer length requirements for optimal activity, changes the thermodynamic profile of macromolecular interactions, and modifies the electronic and mechanical behavior of the resulting material [3][4]. Therefore, direct replacement without re-optimization of the entire system typically leads to loss of target selectivity or compromised performance.

Quantitative Differentiators for Fumaryl: Kappa Receptor Selectivity, Polymer Conductivity, and Protein Cross-Linking Performance


Fumaryl Spacer Imposes a Longer Optimal Chain Length for Kappa Opioid Receptor Antagonism Compared to Succinyl

In a direct comparative study of bivalent naltrexamine ligands, the fumaryl-containing series required a longer spacer (n=2) to achieve peak kappa opioid receptor antagonist potency, whereas the succinyl series exhibited peak potency with a shorter spacer (n=0). This demonstrates that the conformational restriction imposed by the trans double bond of the fumaryl group fundamentally alters the geometric requirements for effective receptor interaction [1].

Opioid Receptor Pharmacology Bivalent Ligand Design Structure-Activity Relationship (SAR)

Fumaryl Cross-Linking Yields Higher Hemoglobin Oxygen Affinity and Lower Cooperativity Than Adipoyl Cross-Linking

A comparative thermodynamic study of human hemoglobin cross-linked with dicarboxylic acids of varying chain lengths revealed distinct functional outcomes. Hemoglobin cross-linked with the four-carbon fumaryl residue (Fumaryl-Hb) exhibited the lowest heat absorption and consequently the highest oxygen affinity combined with the lowest cooperativity index. In contrast, hemoglobin cross-linked with the six-carbon adipoyl residue (Adipoyl-Hb) displayed the highest heat absorption and highest cooperativity index [1].

Hemoglobin Allostery Protein Engineering Thermodynamics

Fumaryl Chloride-Based Copolymers Exhibit Electrical Conductivity Enhanced by Orders of Magnitude Over Polyazomethine Baselines

In a cross-study comparison evaluating the effect of various diacid chlorides on polyazomethine conductivity, the incorporation of fumaryl chloride as a copolymer unit resulted in an electrical conductivity enhancement of many orders of magnitude compared to the parent polyazomethine or polyester. While all tested acid chlorides (phthaloyl, isophthaloyl, terephthaloyl, fumaryl) increased conductivity, the study attributes the enhancement mechanism to increased chain flexibility and facilitated charge carrier movement, properties influenced by the specific geometry of the incorporated linker [1].

Conductive Polymers Polyazomethine Materials Science

Fumaryl Exists as Multiple Rotational Isomers in Solution, Distinguishing It from the Predominantly Single Solid-State Form of Maleoyl Fluoride

Spectroscopic analysis reveals that fumaryl chloride and fumaryl fluoride exist in solution as an equilibrium mixture of at least two distinct rotational isomers with C₂ᵥ and C₂ₕ symmetries, possessing nearly equal relative energies in dilute CS₂. This is in contrast to maleoyl fluoride, for which NMR data suggests a different energetic ordering of its possible isomeric forms. Furthermore, only the C₂ₕ species is observed for fumaryl chloride in the crystalline solid state near -196°C [1].

Conformational Analysis Spectroscopy Physical Organic Chemistry

Fumaryl-Based Bispilocarpate Prodrugs Offer a Differentiated Spacer in Ophthalmic Delivery Systems

In a systematic study to develop prodrug derivatives of pilocarpine, a series of O,O'-dicarboxylate (dibenzyl) bispilocarpates were synthesized using different spacer chains, including succinyl, adipoyl, fumaryl, and terephthaloyl [1]. The fumaryl spacer, characterized by its rigid trans-double bond, is structurally distinct from the flexible saturated succinyl and adipoyl chains and the aromatic terephthaloyl ring. This class-level inference suggests that the choice of the fumaryl spacer directly influences the physicochemical properties of the prodrug, such as lipophilicity, hydrolysis rate, and solution stability, thereby providing a tunable parameter for modulating the precorneal residence time and ocular bioavailability of pilocarpine [1].

Prodrug Design Ophthalmic Drug Delivery Controlled Release

Evidence-Backed Applications for Fumaryl Reagents: From Kappa-Selective Ligands to Conductive Polymers


Design of Kappa-Selective Opioid Receptor Antagonists

The fumaryl scaffold's rigid trans-geometry imposes a distinct conformational constraint that requires a longer spacer length (n=2) for optimal bivalent ligand interaction with kappa opioid receptors, compared to the shorter spacer (n=0) needed by the flexible succinyl analog [1]. This property makes fumaryl the preferred core structure for designing bivalent ligands where kappa-selectivity is desired, and where a succinyl-based spacer would fail to achieve the same pharmacological profile. This is directly relevant for medicinal chemistry programs targeting pain, addiction, or mood disorders.

Engineering Hemoglobin-Based Oxygen Carriers (HBOCs) with High Affinity

When cross-linking human hemoglobin to create stable oxygen carriers, the use of a fumaryl reagent yields a product with distinct thermodynamic advantages: Fumaryl-Hb exhibits the lowest heat absorption, highest oxygen affinity, and lowest cooperativity index compared to adipoyl-Hb, which has the opposite profile [1]. This specific functional outcome is critical for applications where high oxygen affinity and reduced allosteric regulation are therapeutically beneficial, and it cannot be replicated by using a saturated six-carbon adipoyl linker.

Synthesis of Electrically Conductive Copolymers

Fumaryl chloride serves as an effective monomer for enhancing the electrical conductivity of polyazomethine-based copolymers by many orders of magnitude [1]. The fumaryl unit increases chain flexibility and facilitates charge carrier movement. This application is valuable in materials science for developing advanced polymeric materials for electronics, sensors, or antistatic coatings. Its performance in this context distinguishes it as a functional building block, not just a generic acylating agent.

Tailoring Physicochemical Properties of Ophthalmic Prodrugs

In the design of bispilocarpate prodrugs for ocular delivery, the fumaryl spacer provides a unique combination of rigidity and unsaturation compared to its saturated (succinyl, adipoyl) and aromatic (terephthaloyl) counterparts [1]. This class-level distinction allows pharmaceutical scientists to fine-tune the lipophilicity and hydrolytic stability of the prodrug, which directly impacts corneal permeation and duration of action. Fumaryl thus offers a distinct, tunable option within the dicarboxylate linker toolkit for optimizing ophthalmic formulations.

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